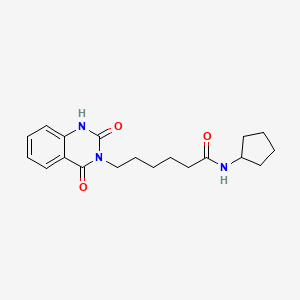

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

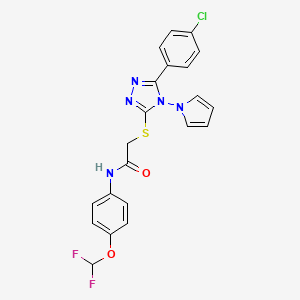

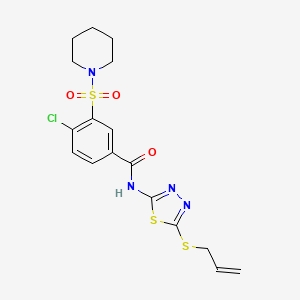

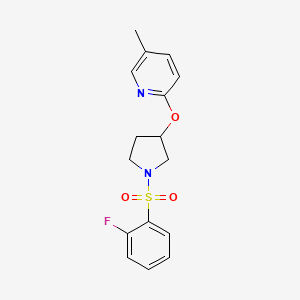

“N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide” is a chemical compound that contains a quinazolinone moiety . Quinazolinones are a class of organic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, quinazolinone derivatives are typically synthesized via reactions involving hydrazonoyl halides and various heterocyclic moieties .Molecular Structure Analysis

The molecular structure of this compound would be characterized by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and MS .Wissenschaftliche Forschungsanwendungen

- Significance : Several compounds demonstrated significant activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, they were also non-toxic to human cells .

- Potential Applications : These derivatives may find applications in drug discovery and medicinal chemistry .

Anti-Tubercular Activity

Pyrrolopyrazine Derivatives

CDK4/6 Inhibition

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is the DNA gyrase enzyme . This enzyme is crucial for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .

Mode of Action

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase enzyme, it disrupts the normal process of DNA replication, which is essential for bacterial growth and reproduction .

Result of Action

The inhibition of the DNA gyrase enzyme by N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide results in the disruption of DNA replication in bacteria . This leads to the inability of the bacteria to reproduce, resulting in bacterial cell death and a decrease in the bacterial population .

Eigenschaften

IUPAC Name |

N-cyclopentyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-17(20-14-8-3-4-9-14)12-2-1-7-13-22-18(24)15-10-5-6-11-16(15)21-19(22)25/h5-6,10-11,14H,1-4,7-9,12-13H2,(H,20,23)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPBPAXTWYDKDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![N1-(pyridin-2-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B3007400.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![1-Benzyl-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B3007408.png)

![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B3007409.png)